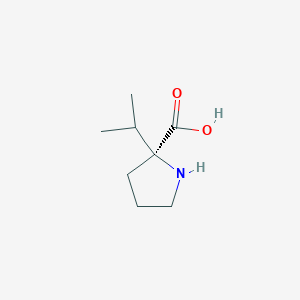

2-isopropyl-d-proline

Description

Overview of Proline's Unique Structural and Conformational Properties in Peptides and Organic Chemistry

Proline stands alone among the 20 proteinogenic amino acids due to its distinctive cyclic structure, where the side chain loops back to form a five-membered pyrrolidine (B122466) ring with the backbone amine. caltech.eduresearchgate.net This feature imparts exceptional conformational rigidity compared to other amino acids. nih.gov The cyclic nature severely restricts the backbone dihedral angle ϕ to approximately -65°, limiting the available conformational space and making proline a potent "structure-breaker" in secondary structures like α-helices and β-sheets. sigmaaldrich.comnih.gov Instead, it is frequently found in the turns and loops of proteins. nih.gov

Another key feature is that the peptide bond preceding a proline residue (the X-Pro bond) has a significantly lower energy barrier between the cis and trans conformations compared to other peptide bonds. researchgate.net While most peptide bonds are overwhelmingly in the trans state, the cis conformation is significantly populated for proline, playing a crucial role in protein folding and function. nih.govresearchgate.net In organic chemistry, proline has emerged as a powerful and environmentally benign organocatalyst. wikipedia.orgnih.gov Its bifunctional nature, containing both a secondary amine and a carboxylic acid, allows it to act as a catalyst in a variety of asymmetric reactions, such as aldol (B89426) and Mannich reactions, by forming key enamine or iminium ion intermediates. wikipedia.orgorgsyn.org

Rationale for Academic Research into Substituted Proline Derivatives

The unique properties of proline have spurred extensive academic research into its substituted derivatives. The primary rationale is to augment and control the inherent features of the proline scaffold to achieve specific outcomes in medicinal chemistry and catalysis. nih.govnih.gov In peptide science, incorporating substituted prolines is a powerful strategy to create peptidomimetics with enhanced properties. mdpi.com Native peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential. nih.gov Introducing substituted prolines can enforce specific backbone conformations, increase resistance to proteolytic degradation, and improve receptor selectivity and potency. researchgate.netnih.gov

Substitutions on the pyrrolidine ring introduce additional steric and stereoelectronic effects that can modulate the cis/trans amide bond equilibrium and the ring's own puckering (Cγ-endo vs. Cγ-exo). caltech.edunih.gov This allows researchers to use these analogues as tools to probe structure-activity relationships and to stabilize desired secondary structures like β-turns or polyproline helices. mdpi.com In organocatalysis, modifying the proline structure has led to the development of more efficient and selective catalysts for asymmetric synthesis. nih.govtcichemicals.com

Specific Academic Interest in 2-Isopropyl-D-Proline as a Chiral Scaffold and Research Target

While substituted prolines are a major focus of research, specific academic studies on this compound are not widely available in published literature. Its existence is noted in chemical supplier catalogs, identified by its CAS number 1068704-38-0. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com However, the academic interest in this specific compound can be inferred from research on closely related 2-alkyl-proline analogues, such as the well-studied α-methylproline.

Substitution at the C-2 (or α) position of the proline ring introduces a quaternary stereocenter, leading to a significant increase in conformational constraint. nih.gov Research on α-methylproline, for instance, shows that it almost exclusively adopts the trans amide isomer due to severe steric clash that would occur between the α-substituent and the preceding residue's side chain in the cis form. caltech.edu This makes 2-alkyl prolines powerful tools for locking a specific peptide bond conformation.

The academic interest in this compound would likely focus on several key areas:

Conformational Control: The bulky isopropyl group at the C-2 position is expected to exert an even stronger steric influence than a methyl group, further restricting the backbone's conformational freedom. This could be exploited to create highly rigid peptide structures or to induce specific turn conformations. nih.gov

Organocatalysis: In the field of organocatalysis, modifying the catalyst structure is key to optimizing reactivity and stereoselectivity. While many successful catalysts are derived from (S)-proline, the use of D-proline derivatives leads to the opposite enantiomer of the product. Research on other substituted proline catalysts has shown that the size of an alkyl group can influence enantioselectivity. For example, replacing a methyl ester with an isopropyl ester in a polysubstituted proline organocatalyst was found to affect the stereochemical outcome of a Michael reaction. researchgate.net This suggests that a 2-isopropyl group on the D-proline scaffold could be a target for developing new catalysts with unique selectivity profiles.

Chiral Building Block: As a chiral scaffold, this compound provides a rigid framework for the synthesis of complex molecules. Its synthesis would likely follow general methods established for α-branched amino acids, which involve the diastereoselective alkylation of a chiral proline-derived template. orgsyn.org

In essence, while direct research is limited, the potential of this compound as a tool for advanced conformational control in peptides and as a novel chiral organocatalyst makes it a compound of significant latent interest to the chemical research community.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1068704-38-0 sigmaaldrich.com |

| Molecular Formula | C₈H₁₅NO₂ sigmaaldrich.com |

| Molecular Weight | 157.21 g/mol sigmaaldrich.com |

Table 2: Comparison of Conformational Properties of Proline and its Analogs

| Compound | Key Conformational Feature | Impact on Peptide Structure | Reference |

|---|---|---|---|

| Proline | Restricted ϕ angle (~-65°); significant access to cis amide isomer. | Induces turns; disrupts α-helices and β-sheets. | nih.gov |

| α-Methylproline | Overwhelmingly prefers trans amide isomer; further restricts backbone. | Promotes β-turns at the i+1 position; stabilizes helical conformations. | caltech.edu |

| Azetidine-2-carboxylic acid | Four-membered ring; forces different turn type. | Preferentially adopts γ-turn conformations. | nih.gov |

| Piperidine-2-carboxylic acid | Six-membered ring; stronger tendency for axial group orientation. | Changes in backbone and ring structure compared to proline. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-propan-2-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(2)8(7(10)11)4-3-5-9-8/h6,9H,3-5H2,1-2H3,(H,10,11)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLPDFBFHPXZBL-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCCN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(CCCN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Asymmetric Induction in 2 Isopropyl D Proline Synthesis

Fundamental Principles of Asymmetric Induction and Stereoselectivity in Chemical Reactions

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, catalyst, or the reaction environment influences the formation of a new chiral center, leading to a preferential formation of one enantiomer or diastereomer over another. wikipedia.orgmsu.edu This principle is the cornerstone of asymmetric synthesis. The selectivity of such reactions is quantified by enantiomeric excess (e.e.) or diastereomeric excess (d.e.).

Stereoselective reactions are categorized as either diastereoselective or enantioselective.

Diastereoselectivity arises when a reaction can produce two or more diastereomeric products, but one is formed in preference. This is common when a molecule that is already chiral undergoes a reaction to create a new stereocenter.

Enantioselectivity occurs when a reaction creates a new stereocenter in an achiral starting material, leading to an unequal mixture of enantiomers.

The primary strategies to achieve asymmetric induction include:

Substrate-Controlled Induction: The existing chirality in the starting material dictates the stereochemical outcome of the reaction. In the synthesis of 2-isopropyl-D-proline, the chiral scaffold of a D-proline derivative would be the controlling element.

Auxiliary-Controlled Induction: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After serving its purpose, the auxiliary is removed, yielding the desired enantiomerically enriched product. sigmaaldrich.com

Reagent-Controlled Induction: A chiral reagent is used to react with an achiral or racemic substrate, leading to a predominance of one stereoisomer.

Catalyst-Controlled Induction: A small amount of a chiral catalyst creates a chiral environment for the reaction, guiding the formation of one stereoisomer over the other. wikipedia.org Organocatalysis, often employing proline and its derivatives, is a prominent example of this approach. wikipedia.orglibretexts.org

The stereochemical outcome is determined by the relative energy of the diastereomeric transition states. The favored product is the one formed via the lower energy transition state. Chemists design synthetic routes by manipulating steric and electronic interactions to maximize this energy difference, thereby enhancing stereoselectivity. wikipedia.org

Diastereoselective Formation of this compound Isomers and Related Compounds

The diastereoselective synthesis of α-substituted prolines, such as this compound, is a well-established field. nih.gov A common and effective strategy is the alkylation of a proline enolate. In this approach, a proline derivative is deprotonated with a strong base to form a chiral enolate, which then reacts with an electrophile (e.g., 2-iodopropane). The existing stereocenter(s) on the proline ring direct the incoming electrophile to one of the two faces of the enolate, resulting in the formation of one diastereomer in excess.

The "self-reproduction of chirality" is a powerful concept in this context, where the original stereocenter of proline directs the creation of a new one. nih.gov For instance, the reaction of a dienolate generated from (2S,4R)-O-acetyl-4-hydroxyproline with various electrophiles occurs with retention of configuration at the C2 position. nih.gov While specific examples for this compound are not extensively detailed in foundational literature, the principles are demonstrated through the synthesis of other 2-alkylated prolines. nih.govnih.govacs.org

Another powerful method involves multicomponent reactions (MCRs), which can construct multiple stereogenic centers in a single operation with high diastereoselectivity. nih.govacs.org For example, a TiCl₄-catalyzed multicomponent reaction has been used to generate highly substituted pyrrolidines, the core structure of proline, with excellent control over the relative stereochemistry. nih.gov Cycloaddition reactions, such as the [2+2]-cycloaddition of a cyclic ketene (B1206846) with an optically active imine, can also proceed with complete stereoselectivity and excellent asymmetric induction to form spiro β-lactams, which are precursors to modified prolines. nih.gov

| Method | Proline Precursor | Reagents | Key Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Enolate Alkylation | N-protected Proline Ester | 1) LDA or KHMDS 2) Alkyl Halide (e.g., CH₃I, Allyl-Br) | Formation of a new C-C bond at the α-position. | Diastereomeric ratio is influenced by base, solvent, and additives. | nih.gov |

| [2+2] Cycloaddition | In situ generated cyclic ketene | Optically active imine | Formation of a spiro β-lactam intermediate. | Complete stereoselectivity reported, giving cis-spiro β-lactams. | nih.gov |

| Intramolecular Cyclization | N-tethered N-sulfonyl-1,2,3-triazole | Cu(I) catalyst, heat | Cascade reaction involving rearrangement and Alder-ene cycloisomerization. | High degree of diastereoselectivity in forming the proline ring. | nih.gov |

| Multicomponent Reaction | Optically active phenyldihydrofuran | N-tosyl imino ester, silane (B1218182) reagent, TiCl₄ | One-pot formation of a highly substituted pyrrolidine (B122466) ring. | Formation of a single diastereomer reported. | nih.govacs.org |

Factors Influencing Enantiomeric and Diastereomeric Excess in Synthetic Routes

Achieving high enantiomeric and diastereomeric excess is critical for the practical synthesis of compounds like this compound. Several factors can be manipulated to maximize stereoselectivity.

Solvent and Temperature: The choice of solvent can significantly alter the stereochemical course of a reaction by influencing the aggregation state of reagents and the geometry of the transition state. wikipedia.org Lowering the reaction temperature generally increases selectivity by amplifying the small energy differences between competing diastereomeric transition states.

Counter-ion and Additives: In enolate alkylations, the metal counter-ion (e.g., Li⁺, K⁺) plays a crucial role. The addition of coordinating agents, such as hexamethylphosphoramide (B148902) (HMPA) or crown ethers, can disrupt ion-pairing and dramatically impact the level of stereoselectivity. nih.gov In some cases, the absence of an additive like a crown ether can even cause a complete reversal of diastereoface selection during the alkylation of a potassium enolate, presumably for steric reasons. nih.gov

Steric Hindrance: The steric bulk of substituents on the proline ring, the N-protecting group, or the chiral auxiliary can effectively block one face of the molecule from the approaching reagent, thereby enhancing facial selectivity. nih.gov For example, a bulky tert-butyldimethylsilyl group can crowd one diastereoface of a double bond, preventing a nucleophilic attack from that side. nih.gov

Reaction Mechanism: The intrinsic mechanism of a reaction is a fundamental determinant of its stereochemical outcome. For instance, proline-catalyzed aldol (B89426) reactions are believed to proceed via a six-membered enamine transition state, akin to the Zimmerman-Traxler model, where hydrogen bonding and the geometry for proton transfer are key to determining stereoselectivity. wikipedia.orgnih.govrsc.org

The amplification of enantiomeric excess is another important phenomenon, where a product with high e.e. can be obtained from a catalyst or starting material with low e.e. tohoku.ac.jpnih.gov This can occur through mechanisms like preferential crystallization or catalyst-product complexation.

| Factor | Influence | Example | Reference |

|---|---|---|---|

| Base/Counter-ion | Affects enolate geometry and aggregation. | Switching from LDA (Li⁺) to KHMDS (K⁺) can change the diastereomeric ratio in alkylations. | nih.gov |

| Additives | Break up ion pairs, altering the reactive species. | Addition of 18-crown-6 (B118740) to KHMDS-mediated alkylations can improve or reverse selectivity. | nih.gov |

| Solvent | Stabilizes or destabilizes transition states. | Changing from dioxane to DMSO can alter the stereochemistry in Robinson annulation reactions. | wikipedia.org |

| Temperature | Lower temperatures generally favor the product from the lowest energy transition state. | Asymmetric syntheses are often run at low temperatures (e.g., -78 °C) to maximize selectivity. | researchgate.net |

| Protecting Groups/Auxiliaries | Steric bulk directs the approach of incoming reagents. | A bulky N-protecting group can shield one face of the proline ring. | nih.gov |

2 Isopropyl D Proline As a Chiral Building Block in Complex Molecule Synthesis

Utilization in Asymmetric Total Synthesis Schemes

The rigid, stereochemically defined pyrrolidine (B122466) ring of 2-isopropyl-D-proline and its derivatives makes it an exemplary chiral building block for controlling stereochemistry in the total synthesis of complex molecules. Its inherent chirality is leveraged to direct the formation of new stereocenters with high precision, a strategy central to modern asymmetric synthesis. A prominent example of this is in the synthetic routes developed for the neuroexcitatory natural product, (–)-α-kainic acid. nih.govnih.gov

In these syntheses, the proline scaffold serves as a chiral template. The stereocenters already present on the D-proline ring influence the facial selectivity of subsequent reactions, such as alkylations and cyclizations. For instance, in a synthetic approach to (–)-α-kainic acid, a key step involves the diastereoselective addition of an isopropyl group to an electrophilic center on a proline-derived intermediate. researchgate.net The steric hindrance imposed by the existing chiral framework directs the incoming nucleophile (an isopropyl Grignard reagent, for example) to attack from the less hindered face, thereby setting the desired stereochemistry at the C2 position. This method of substrate-controlled diastereoselection is a powerful tool for building molecular complexity from a simple, enantiopure starting material. nih.govresearchgate.net

The following table details a key transformation in the synthesis of a kainic acid precursor, illustrating the principle of using a proline scaffold to direct the stereochemistry of an appended side chain.

| Starting Material Scaffold | Key Reagent | Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| L-proline derivative with C2 aldehyde | i-PrMgBr, CeCl3·LiCl | Nucleophilic addition of an isopropyl group to the C2 side chain | High diastereoselectivity in the formation of the new carbinol center | researchgate.net |

This type of strategic incorporation of a proline derivative ensures that the chirality is transferred effectively through the synthetic sequence, culminating in a final product with the correct absolute stereochemistry. figshare.comacs.org

Design and Synthesis of Highly Functionalized Chiral Building Blocks Employing Proline Scaffolds

The proline scaffold is not merely a passive chiral auxiliary but an active template for the design and synthesis of novel, highly functionalized chiral building blocks. The pyrrolidine ring can be chemically modified at various positions to introduce new functionalities and stereocenters, thereby creating advanced intermediates for drug discovery and complex synthesis. mdpi.comnih.gov These modifications leverage the inherent chirality of the proline core to ensure the stereochemical integrity of the newly generated, more complex building blocks. nih.gov

Several strategies have been developed for the diastereoselective functionalization of proline derivatives:

Alkylation: Enolates derived from proline esters can be alkylated with high diastereoselectivity. The stereochemical outcome is influenced by the N-protecting group and the specific alkylating agent used, allowing for controlled introduction of substituents at the α-position. nih.gov

Cycloaddition Reactions: The proline ring can be part of [2+2] or 1,3-dipolar cycloaddition reactions to construct spirocyclic or fused-ring systems with excellent stereocontrol. mdpi.comnih.gov

Cascade Reactions: Sophisticated one-pot reactions, such as a Cu(I)-catalyzed cascade involving [3+2]-cycloaddition, rearrangement, and Alder-ene cyclization, can transform simple allenynes into densely functionalized 3-ethynyl proline derivatives with high diastereoselectivity. mdpi.com

C-H Functionalization: Late-stage functionalization allows for the direct modification of C-H bonds on the proline ring within a peptide sequence. For example, selective C-H azidation at the N-terminal proline residue creates a versatile handle for further diversification through cycloadditions or C-C bond formations. nih.gov

These methodologies enable the conversion of a basic proline structure into a diverse array of complex chiral synthons, such as spirocyclic proline analogues and poly-substituted derivatives, which are valuable in medicinal chemistry. nih.govnih.gov

| Functionalization Strategy | Proline Scaffold Position | Description | Resulting Building Block | Reference |

|---|---|---|---|---|

| Diastereoselective Alkylation | C2 (α-carbon) | Alkylation of proline-derived enolates to introduce new side chains with stereocontrol. | α-Substituted Proline Analogues | nih.gov |

| Double Allylic Alkylation (PTC) | C2, C4 | A one-pot double alkylation of a glycine (B1666218) imine followed by intramolecular cyclization. | (S)-4-Methyleneproline Scaffolds | nih.gov |

| Cascade Cyclization | C3 | A Cu(I)-catalyzed cascade reaction to install an ethynyl (B1212043) group. | 3-Ethynyl-pyrrolidine-2-carboxylates | mdpi.com |

| Selective C-H Azidation | C5 (δ-carbon) | Selective introduction of an azide (B81097) group onto the N-terminal proline in a peptide. | Diversified Peptide Scaffolds | nih.gov |

Contributions to the Construction of Pharmaceutically Relevant Precursors and Natural Product Cores

Derivatives of D-proline, including this compound, are crucial starting materials and intermediates in the synthesis of numerous pharmaceutically relevant compounds and the core structures of natural products. chemicalbook.comchemicalbook.com Their utility stems from their ability to impart chirality and conformational rigidity, which are often essential for biological activity. nih.govnbinno.com

One of the most significant contributions is in the synthesis of excitotoxic amino acids like the kainoids. (–)-α-Kainic acid, a potent neuroexcitatory agent isolated from seaweed, has been a longstanding target for synthetic chemists due to its complex stereochemistry and biological importance as a tool for neuroscience research and as an anthelmintic agent. researchgate.net Synthetic strategies frequently rely on proline-based chiral building blocks to establish the three contiguous stereocenters on the pyrrolidine core. acs.org

Furthermore, functionalized proline scaffolds are key precursors for modern antiviral drugs. For example, the Boc-protected spirocyclic amino acid, 5-azaspiro[2.4]heptane-6-carboxylic acid, is a critical component in the industrial synthesis of Ledipasvir. nih.gov Ledipasvir is a highly potent inhibitor of the hepatitis C virus (HCV) NS5A protein and is a cornerstone of modern HCV treatment regimens. The synthesis of this non-natural, conformationally constrained proline analogue in an enantiomerically pure form is essential for the drug's efficacy. nih.gov The development of asymmetric routes to this precursor, starting from simpler chiral building blocks, highlights the direct impact of proline chemistry on pharmaceutical manufacturing. nih.gov

| Precursor/Natural Product Core | Derived From | Pharmaceutical/Biological Relevance | Reference |

|---|---|---|---|

| (–)-α-Kainic Acid Core | Proline Derivatives | Potent neuroexcitatory agent used in neuroscience research; anthelmintic properties. | nih.govresearchgate.net |

| 5-Azaspiro[2.4]heptane-6-carboxylic Acid | Functionalized Proline Scaffold | Key precursor for the synthesis of Ledipasvir, a potent antiviral drug for Hepatitis C. | nih.gov |

| General Peptide-Based Drugs | D-Proline | Incorporation of D-proline enhances peptide stability against enzymatic degradation, improving bioavailability. | nbinno.com |

The role of D-proline and its derivatives thus extends from academic exercises in total synthesis to the practical, large-scale production of life-saving medicines. chemicalbook.comnbinno.com

Catalytic Roles of 2 Isopropyl D Proline and Its Derivatives

Organocatalysis with Proline-Based Structureslibretexts.orgwikipedia.orgrsc.org

Organocatalysis has emerged as a significant branch of synthetic chemistry, providing a complementary approach to metal- and enzyme-based catalysis. libretexts.org Among the array of small organic molecules used as catalysts, the amino acid proline and its derivatives, such as 2-isopropyl-D-proline, hold a privileged position. wikipedia.orgresearchgate.net Proline is recognized for its efficiency, low toxicity, and availability in both enantiomeric forms. libretexts.org Its rigid cyclic structure and bifunctional nature, possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid), are key to its catalytic prowess. nih.govchemicalbook.com This dual functionality allows proline-based structures to participate in various catalytic modes, making them versatile catalysts for a wide range of asymmetric transformations, including aldol (B89426) condensations, Mannich reactions, and Michael additions. nih.govchemicalbook.comnih.gov The development of proline derivatives aims to improve upon the limitations of the parent molecule, such as solubility in non-polar solvents and high catalyst loading requirements, thereby enhancing yields and enantioselectivities. organic-chemistry.org

Enamine-Based Organocatalysis and Proposed Reaction Mechanismsnih.govresearchgate.netscispace.com

Enamine-based catalysis is a primary mode of action for proline and its derivatives in promoting reactions with carbonyl compounds. nih.govscispace.com The catalytic cycle is initiated by the reaction between the secondary amine of the proline catalyst and a ketone or aldehyde donor, forming a nucleophilic enamine intermediate. nih.govchem-station.com This process mimics the strategy used by Class I aldolase (B8822740) enzymes. nih.govsemanticscholar.org

The generally accepted mechanism involves several key steps:

Enamine Formation: The secondary amine of the proline catalyst condenses with a carbonyl donor (e.g., a ketone) to form a carbinolamine, which then dehydrates to yield the key enamine intermediate. wikipedia.orgnih.gov

Stereoselective C-C Bond Formation: The formed enamine, which is more nucleophilic than the corresponding enolate of the ketone, attacks an electrophilic acceptor (e.g., an aldehyde). nih.gov The stereochemical outcome of this step is directed by a highly organized transition state. The Zimmerman-Traxler model, a six-membered chair-like transition state, is often invoked to explain the high degree of stereocontrol. wikipedia.org In this model, the carboxylic acid group of the proline catalyst activates the aldehyde electrophile through hydrogen bonding, positioning it for a specific facial attack (Re- or Si-face) by the enamine. chem-station.comchemtube3d.com

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is then hydrolyzed by water to release the final product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle. researchgate.net

This enamine pathway is central to many proline-catalyzed reactions, including asymmetric aldol, Mannich, and Michael reactions. researchgate.net

Iminium Catalysis and Bifunctional Acid-Base Catalysis Mediated by Proline Derivativeslibretexts.orgchemicalbook.com

In addition to enamine catalysis, proline derivatives can operate through an iminium catalysis pathway, particularly with α,β-unsaturated aldehydes and ketones. libretexts.orgnih.gov In this mode, the secondary amine of the catalyst reversibly reacts with the unsaturated carbonyl compound to form a cationic iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, enhancing its electrophilicity and making it more susceptible to attack by a nucleophile. princeton.edu The chiral scaffold of the proline derivative effectively shields one face of the iminium ion, directing the nucleophilic attack to the opposite face and thereby controlling the stereochemistry of the product. princeton.edunih.gov This strategy has been successfully applied to reactions like Michael additions and Friedel-Crafts alkylations. princeton.eduscirp.org

The catalytic activity of proline and its derivatives is fundamentally rooted in their ability to act as bifunctional acid-base catalysts. libretexts.orgnih.govchemicalbook.com

The secondary amine functions as a Lewis base (or nucleophile) to form the key enamine or iminium intermediates. nih.govchemicalbook.com

The carboxylic acid group acts as a Brønsted acid, serving as a proton source and sink. nih.govchemicalbook.com It participates in proton transfer steps and, crucially, can activate electrophiles (like aldehydes in the aldol reaction) via hydrogen bonding within the transition state assembly. nih.govchem-station.com

This synergistic action of the two functional groups within a single small molecule is what makes proline a "simplist enzyme" and a highly effective catalyst for asymmetric synthesis. nih.govillinois.edu

Proline-Catalyzed Asymmetric Aldol Reactions, Including Hajos-Parrish and Barbas-List Variantswikipedia.orgwikipedia.org

The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis. wikipedia.org The first examples of this transformation were reported in the early 1970s by two independent industrial groups. wikipedia.orgwikipedia.org

The Hajos-Parrish-Eder-Sauer-Wiechert reaction was a pioneering discovery, demonstrating the ability of a catalytic amount of (S)-proline to effect an intramolecular aldol cyclization of a prochiral triketone. illinois.eduwikipedia.orgrsc.org This reaction produced a chiral bicyclic ketol with high enantiomeric excess, which served as a valuable intermediate in steroid synthesis. illinois.edursc.orgscispace.com The mechanism proceeds through the formation of an enamine intermediate, and for a long time, it stood as a remarkable but somewhat isolated example of organocatalysis. nih.govwikipedia.org

Decades later, the field was revitalized by the work of Carlos Barbas, Benjamin List, and Richard Lerner , who extended the concept to the first direct intermolecular asymmetric aldol reaction. chem-station.comillinois.eduwikipedia.org The Barbas-List aldol reaction demonstrated that proline could effectively catalyze the addition of an unmodified ketone (like acetone) to various aldehydes, producing the corresponding aldol products with high enantioselectivity. chem-station.comsemanticscholar.org This breakthrough significantly broadened the scope of proline catalysis and is considered a starting point for the modern era of organocatalysis. chem-station.comillinois.edu The reaction mechanism follows the enamine pathway, with the stereoselectivity being explained by a chair-like transition state where the aldehyde's substituent occupies a pseudoequatorial position to minimize steric interactions. wikipedia.orgchemtube3d.com

| Reaction Variant | Type | Key Reactants | Catalyst | Significance |

| Hajos-Parrish | Intramolecular | Prochiral triketone | (S)-Proline | First highly enantioselective organocatalytic aldol reaction; key step in steroid synthesis. illinois.eduwikipedia.orgrsc.org |

| Barbas-List | Intermolecular | Ketone (e.g., acetone) + Aldehyde | (S)-Proline | First direct intermolecular asymmetric aldol reaction; launched the modern field of organocatalysis. chem-station.comsemanticscholar.orgwikipedia.org |

Michael Reactions and Other Asymmetric Carbon-Carbon Bond-Forming Transformationsscirp.orgresearchgate.net

Proline and its derivatives are highly effective catalysts for the asymmetric Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. scirp.orgresearchgate.net The catalysis can proceed via two distinct activation modes depending on the substrates:

Enamine Activation (for Ketone/Aldehyde Donors): When a ketone or aldehyde acts as the Michael donor, it reacts with the proline catalyst to form a nucleophilic enamine. This enamine then adds to the Michael acceptor (e.g., a nitroolefin or an enone) in a stereocontrolled manner. researchgate.netscirp.org

Iminium Activation (for α,β-Unsaturated Aldehyde Acceptors): When an α,β-unsaturated aldehyde is the Michael acceptor, it can be activated by forming an iminium ion with the proline catalyst. This activation enhances the electrophilicity of the acceptor, facilitating the attack by a Michael donor. nih.gov

Proline derivatives have been developed to improve the efficiency of these reactions. organic-chemistry.orgresearchgate.net For instance, studies have shown that modifying the proline structure, such as by introducing an isopropyl substituent, can influence the stereoselectivity of the Michael addition. researchgate.net In one study, various proline-derived catalysts were tested in the Michael addition of cyclohexanone (B45756) to trans-β-nitrostyrene, achieving high yields and enantiomeric excesses. scirp.org

Beyond the Michael reaction, proline-based catalysts are used in other critical asymmetric C-C bond-forming reactions, most notably the Mannich reaction . nih.govresearchgate.net In the proline-catalyzed Mannich reaction, an enamine formed from a ketone and the catalyst attacks an imine electrophile, leading to the formation of β-amino carbonyl compounds with high diastereo- and enantioselectivity. organic-chemistry.orgillinois.edu

| Reaction | Donor | Acceptor | Activation Mode |

| Michael Addition | Ketone/Aldehyde | Nitroolefin/Enone | Enamine (of donor) |

| Michael Addition | Various Nucleophiles | α,β-Unsaturated Aldehyde | Iminium (of acceptor) |

| Mannich Reaction | Ketone/Aldehyde | Imine | Enamine (of donor) |

Knoevenagel and Claisen-Schmidt Condensationsbiomedres.usrsc.org

Proline and its derivatives have also been successfully employed as catalysts for classic condensation reactions, offering a milder and more environmentally friendly alternative to traditional basic or acidic conditions.

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups). sigmaaldrich.comwikipedia.org Proline's bifunctional nature facilitates this transformation; the amine group can act as a base to deprotonate the active methylene compound, while the carboxylic acid can activate the carbonyl group of the aldehyde or ketone. biomedres.usresearchgate.net L-proline has been used to catalyze the Knoevenagel condensation for the synthesis of coumarin-3-carboxylic esters from salicylaldehyde (B1680747) derivatives and malonic acid esters, providing good to excellent yields under mild conditions. biomedres.us

The Claisen-Schmidt condensation is a specific type of aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgmasterorganicchemistry.com Proline-based catalysts can promote this reaction through the enamine mechanism. For example, a polymer-supported proline catalyst, poly(N-isopropylacrylamide-co-L-proline), was found to be highly effective for Claisen-Schmidt condensations. rsc.orgrsc.org The proposed mechanism involves the proline moiety condensing with a ketone (like acetone) to form a nucleophilic enamine intermediate, which then attacks the aromatic aldehyde. rsc.org

Ligand Design in Metal-Catalyzed Asymmetric Transformationsnih.gov

While proline and its derivatives are celebrated as organocatalysts, their chiral structure also makes them valuable as ligands in asymmetric transition metal catalysis. nih.gov In this role, the proline-based molecule coordinates to a metal center, creating a chiral environment that influences the stereochemical outcome of the catalyzed reaction. The rigid pyrrolidine (B122466) ring and the defined stereochemistry of the substituents, such as a 2-isopropyl group, allow for precise control over the spatial arrangement of the reactants around the metal. This approach combines the reactivity of a transition metal with the stereodirecting ability of a chiral organic molecule, enabling a wide range of asymmetric transformations that may not be accessible through organocatalysis alone.

Chiral Polyoxometalate (POM) Cluster Synthesis

The integration of chiral organic molecules with inorganic polyoxometalate (POM) clusters is a promising strategy for creating novel bifunctional catalysts. Proline and its derivatives have been successfully grafted onto POMs to combine the properties of organocatalysts with the unique reactivity of nanoscale inorganic clusters. rsc.org

The functionalization of POMs with chiral amino acids like proline derivatives provides a biocompatible and specific platform for exploring chiral effects and inducing enantioselectivity in reactions. researchgate.net While achieving high enantioselectivity with POM-based catalysts can be challenging, the strategic placement of chiral units like proline is a key step toward developing effective chiral environments for asymmetric catalysis. researchgate.net

Other Metal-Organic Frameworks and Chiral Ligand Systems

Metal-Organic Frameworks (MOFs) serve as excellent platforms for heterogeneous catalysis due to their high surface area, tunable porosity, and crystalline nature. rsc.org The incorporation of proline derivatives into MOFs transforms them into robust, solid-state chiral catalysts, bridging the gap between homogeneous and heterogeneous catalysis. rsc.orgresearchgate.net

A primary method for creating these catalysts is the post-synthetic modification (PSM) of a pre-existing MOF. rsc.org Typically, a MOF constructed with linkers containing reactive groups, such as amino functionalities (e.g., IRMOF-3, built from 2-aminoterephthalic acid), is used as the starting material. rsc.orgresearchgate.net The free amino groups within the framework can then be covalently functionalized with proline. This approach allows for the creation of tailor-made chiral solids designed for specific asymmetric catalytic reactions. rsc.org

L-proline functionalized IRMOF-3 has demonstrated fair to excellent enantioselectivity (up to 98%) in asymmetric aldol reactions. rsc.org These MOF-based catalysts often exhibit higher turnover numbers and greater stability compared to their homogeneous counterparts, allowing for easier separation and potential reuse. rsc.org Another strategy involves incorporating organocatalytic moieties, protected by a thermolabile group like tert-butoxycarbonyl (Boc), during the MOF synthesis. The catalyst is then activated by a simple post-synthetic heating step to remove the protecting group, unveiling the active proline unit. researchgate.net This method can also prevent framework interpenetration, resulting in more open structures that can accommodate larger substrates. researchgate.net

Polymer-Supported Proline Catalysts for Enhanced Activity and Reusability

Immobilizing proline and its derivatives on solid polymer supports is a highly effective strategy to overcome the drawbacks of homogeneous organocatalysis, such as catalyst separation and recycling. eurekaselect.com Polymer-immobilized catalysts are noted for their stability under reaction conditions, excellent recyclability, and reusability, which aligns with the principles of green chemistry and supports large-scale industrial applications. eurekaselect.comresearchgate.net

The presence of a polymer scaffold can have a beneficial influence on the catalyst's activity and selectivity. nih.gov These supported systems have been successfully used in a range of asymmetric transformations, including aldol, Michael, and Mannich reactions. eurekaselect.comresearchgate.net For example, L-proline functionalized copolymers have been tested in the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, demonstrating high conversions and selectivities comparable to, and sometimes exceeding, unsupported L-proline. nih.gov

A key advantage of these systems is their reusability. The catalyst can be recovered after the reaction, often by simple filtration, and reused in subsequent cycles without a significant loss of activity or selectivity. nih.gov Studies have shown that some polymer-supported proline catalysts can be recycled for at least five cycles while maintaining their catalytic performance. researchgate.net This enhanced stability and ease of handling make polymer-supported proline catalysts economically and environmentally attractive alternatives to traditional homogeneous systems. researchgate.net

Research Findings on Polymer-Supported Proline Catalysts

| Catalyst System | Reaction Type | Key Findings | Reusability | Reference |

|---|---|---|---|---|

| L-proline functionalized polystyrene (RAFT polymerization) | Aldol Reaction | Achieved high conversions (94-99%), diastereoselectivity (95/5 anti/syn), and enantioselectivity (88-90% ee). The polymer scaffold provides a unique microenvironment that positively influences catalysis. | Successfully reused for 3 cycles without significant loss of activity or selectivity. | nih.gov |

| Helical polyisocyanide with L-proline derivative | Aldol Reaction | Showed enhanced stereoselectivity compared to small molecule L-proline. Achieved enantiomeric excess (ee) up to 90% and diastereomeric ratio (dr) >20/1. | Easily recovered and reused for at least five cycles while maintaining activity and stereoselectivity. | researchgate.net |

| Proline-functionalized poly(methyl methacrylate) (PMMA) nanoparticles with magnetic core | Aldol Reaction | High diastereoselective catalytic activity in aqueous media. The magnetic core allows for easy separation and high recyclability. | High recyclability due to magnetic separation. | nih.gov |

Catalyst Recyclability Study

The table below details the performance of a polymer-supported L-proline catalyst over multiple cycles in an aldol reaction.

| Cycle | Conversion (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) | Catalyst Recovery (%) |

|---|---|---|---|---|

| 1 | 95 | 97/3 | 89 | 88 |

| 2 | 99 | 95/5 | 90 | 85 |

| 3 | 94 | 95/5 | 88 | 90 |

Data adapted from a study on L-proline functionalized polymers prepared by RAFT polymerization. nih.gov

Conformational Analysis and Theoretical Studies of 2 Isopropyl D Proline and Proline Analogues

Conformational Dynamics of the Pyrrolidine (B122466) Ring and Substituents

The pyrrolidine ring of proline typically adopts two predominant, low-energy envelope conformations, often described as Cγ-endo (DOWN) and Cγ-exo (UP) puckers. In the Cγ-endo pucker, the Cγ atom is displaced from the plane of the other four ring atoms on the same side as the carboxyl group, while in the Cγ-exo pucker, it is displaced to the opposite side. The interconversion between these puckered states has a relatively low energy barrier, allowing for rapid conformational fluctuations. nih.gov

The relative stability of the endo and exo puckers is influenced by the substituents on the ring and the local environment. For proline itself, these two conformations are close in energy, though the presence of a preceding residue in a peptide chain can shift this equilibrium. researchgate.net Theoretical studies, such as ab initio calculations, have been employed to map the potential energy surface of proline ring puckering, revealing the low-energy pathways for interconversion. researchgate.net

Table 1: Illustrative Energy Profile of Pyrrolidine Ring Puckering in Proline Analogues

| Proline Analogue | Puckering Preference | Relative Energy (kcal/mol) | Dihedral Angle (χ2) |

| Proline | Endo (DOWN) / Exo (UP) | ~0.5 - 2.0 | Variable |

| 4(R)-Hydroxyproline | Exo (UP) | Lower | More Negative |

| 4(S)-Hydroxyproline | Endo (DOWN) | Lower | More Positive |

| 2-Isopropyl-D-proline (Hypothetical) | Exo (UP) Favored | Potentially > 2.0 | Likely Negative |

Note: The data for this compound is hypothetical and based on expected steric effects. Actual values would require specific experimental or computational determination.

The introduction of a bulky isopropyl group at the Cα position in this compound is expected to exert significant steric hindrance. This steric strain will likely favor a pyrrolidine ring pucker that minimizes unfavorable interactions between the isopropyl group and other substituents on the ring and the peptide backbone. It is hypothesized that the isopropyl group will preferentially occupy a pseudo-equatorial position to alleviate steric clash. This would likely favor an exo (UP) pucker of the pyrrolidine ring.

Stereoelectronic effects, which involve the interaction of bonding and anti-bonding orbitals, also play a role in determining ring conformation. While often discussed in the context of electronegative substituents at the C4 position, the alkyl nature of the isopropyl group will primarily exert its influence through steric demands rather than strong stereoelectronic effects. The sheer size of the isopropyl group is expected to be the dominant factor in dictating the preferred ring pucker.

Cis/Trans Isomerism of the Xaa-Pro Peptide Bond and its Modulation by Substituents

The peptide bond preceding a proline residue (the Xaa-Pro bond) is unique in its ability to adopt both cis and trans conformations with comparable energy, in contrast to other peptide bonds which overwhelmingly favor the trans form. nsf.gov The energy barrier for cis-trans isomerization is significant, making this a slow process that can be a rate-limiting step in protein folding.

Table 2: Factors Influencing the Cis/Trans Isomerism of the Xaa-Pro Peptide Bond

| Factor | Influence on Cis/Trans Ratio | Example |

| Steric Bulk of Preceding Residue (Xaa) | Bulky residues can favor the trans conformation. | Aromatic residues preceding proline can sometimes favor cis. researchgate.net |

| Proline Ring Pucker | The pucker can influence the relative stability of the cis and trans isomers. | An exo pucker is often associated with the trans conformation. nih.gov |

| Solvent Environment | The polarity of the solvent can affect the equilibrium. | |

| Cα-Substitution on Proline | Increased steric bulk at Cα likely disfavors the cis conformation. | Cα-methylproline shows a modified cis/trans population compared to proline. |

Advanced Theoretical and Computational Modeling of Conformation and Reactivity

To overcome the challenges in experimentally characterizing the conformational landscape of molecules like this compound, researchers heavily rely on advanced theoretical and computational methods.

Ab initio quantum mechanics calculations, which are based on the fundamental principles of quantum theory, provide a powerful tool for investigating the energetics of different conformations without the need for empirical parameters. These methods can be used to calculate the relative energies of the various ring puckers and the energy barrier for cis-trans isomerization of the peptide bond in this compound.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. By simulating the movements of atoms in a peptide containing this compound, researchers can observe the transitions between different conformational states and understand how the isopropyl group influences the flexibility of the peptide backbone and the proline ring. These simulations can be performed in various solvent environments to mimic physiological conditions.

Computational methods can also be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The 13C chemical shifts of the proline ring carbons are particularly sensitive to the ring's pucker and the cis/trans isomerization state of the preceding peptide bond. By calculating the expected 13C chemical shifts for different conformations of this compound, these theoretical predictions can be compared with experimental NMR data to help assign the observed signals to specific conformations. For example, a significant difference between the 13Cβ and 13Cγ chemical shifts is often indicative of a cis Xaa-Pro peptide bond.

Table 3: Predicted 13C Chemical Shift Differences (Δδ Cβ-Cγ) for Proline Isomers

| Conformation | Predicted Δδ (Cβ-Cγ) in ppm |

| Trans Xaa-Pro | Small (typically < 5 ppm) |

| Cis Xaa-Pro | Large (typically > 8 ppm) |

Note: These are general trends observed for proline-containing peptides. Specific values for this compound would require dedicated calculations.

Elucidation of Reaction Mechanisms and Transition States through Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of reactions catalyzed by proline and its analogues. researchgate.netanu.edu.au These studies provide detailed insights into the structures of intermediates and transition states, which are often transient and difficult to characterize experimentally.

A significant body of research has focused on proline-catalyzed aldol (B89426) and Michael reactions. nih.govresearchgate.net In these reactions, proline acts as an organocatalyst, forming a key enamine intermediate with a carbonyl donor. nih.gov DFT calculations have been instrumental in mapping out the potential energy surfaces of these reaction pathways, identifying the rate-determining steps, and explaining the origins of stereoselectivity. researchgate.net

For instance, in the proline-catalyzed aldol reaction, computational models have detailed the crucial role of the carboxylic acid group of proline in the transition state. This group often participates in hydrogen bonding, which helps to stabilize the transition state and control the stereochemical outcome of the reaction. anu.edu.auresearchgate.net The Houk-List model, a widely accepted transition state model for proline-catalyzed aldol reactions, was developed and refined through extensive computational analysis. nih.gov

While specific DFT studies on this compound are not widely available in the reviewed literature, the principles derived from studies of proline and other α-substituted analogues offer valuable predictions. The bulky isopropyl group at the α-position is expected to exert significant steric influence on the transition state geometry. This steric hindrance can modulate the facial selectivity of the electrophilic attack on the enamine intermediate, potentially leading to different stereochemical outcomes compared to unsubstituted proline.

Table 1: Representative Computational Studies on Proline and Analogue-Catalyzed Reactions

| Catalyst/Analogue | Reaction Type | Computational Method | Key Findings |

| Proline | Aldol Reaction | DFT (B3LYP/6-31G**) | Elucidation of the enamine mechanism and the role of the carboxylic acid in transition state stabilization. researchgate.net |

| Proline | Michael Reaction | DFT | Analysis of different transition state models and the influence of base on the reaction pathway. |

| α-Methylproline | Conformational Analysis | Quantum Mechanical Calculations | The α-methyl group influences ring puckering and the preference for specific backbone conformations. nih.gov |

Note: This table is a representation of findings for proline and its analogues due to the limited direct data on this compound.

Spectroscopic Probes for Conformational Studies (e.g., NMR, CD)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are powerful experimental methods for investigating the solution-state conformation of proline-containing molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Isopropyl Moiety (based on related structures)

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH (methine) | ~4.00 (septuplet) | ~64 |

| -CH₃ (methyl) | ~1.20 (doublet) | ~25 |

Note: These are predicted values based on analogous structures like isopropyl alcohol and may vary for this compound. yale.edu

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is a sensitive technique for studying the secondary structure of chiral molecules, particularly peptides and proteins. harvard.edu The CD spectrum of proline-containing peptides is often characterized by a strong negative band around 205 nm and a weaker positive band around 225 nm, which is indicative of a polyproline II (PPII) helical conformation. researchgate.net

The introduction of an isopropyl group at the α-position of the d-proline ring would likely influence the CD spectrum. The bulky side chain could sterically hinder the formation of a regular PPII helix or alter its characteristic spectral signature. The precise effect would depend on the conformational constraints imposed by the isopropyl group and its influence on the electronic transitions of the peptide backbone. While specific CD spectra for this compound were not found, studies on other proline derivatives demonstrate the sensitivity of CD to substitutions on the proline ring. nih.gov

Applications in Peptide and Peptidomimetic Design

Incorporation of 2-Isopropyl-D-Proline into Peptide Sequences via Solid-Phase and Solution-Phase Methods

The successful synthesis of peptides containing this compound hinges on overcoming the steric hindrance posed by the bulky isopropyl group at the alpha-carbon (Cα). This structural feature significantly impacts the kinetics of peptide bond formation, necessitating specialized conditions in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS): SPPS is the predominant method for assembling peptides, where the growing chain is anchored to an insoluble resin support. mdpi.com The incorporation of sterically hindered residues like this compound into the sequence presents a "difficult coupling" challenge. researchgate.net Standard coupling reagents may lead to low yields or incomplete reactions. To drive the reaction to completion, highly efficient coupling reagents are required. These include phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov These reagents form highly activated esters of the incoming amino acid, facilitating nucleophilic attack by the N-terminal amine of the resin-bound peptide. Often, extended coupling times or "double coupling" protocols—where the coupling step is repeated—are employed to ensure a high yield.

Solution-Phase Peptide Synthesis: While less common for routine synthesis, solution-phase methods are valuable for large-scale production and the synthesis of peptide fragments. nih.gov In this approach, protected amino acids are coupled in an organic solvent, followed by purification of the intermediate dipeptide before proceeding to the next coupling. The steric bulk of this compound also slows reaction rates in solution. Success in this method relies on the use of potent activating agents and careful control of reaction conditions to prevent side reactions and racemization.

The primary challenges and mitigation strategies for incorporating this hindered amino acid are summarized below.

| Challenge | Mitigation Strategy | Relevant Method(s) |

| Steric Hindrance | Use of high-potency coupling reagents (e.g., HATU, HBTU, PyBOP); extended reaction times; double coupling cycles. | SPPS, Solution-Phase |

| Slow Reaction Kinetics | Increased concentration of reagents; microwave-assisted synthesis to accelerate coupling. | SPPS |

| Potential for Aggregation | Use of specialized resins (e.g., PEG-based) and chaotropic salts or solvents to disrupt secondary structure formation. | SPPS |

| Purification of Intermediates | Careful chromatographic purification after each coupling step to remove unreacted starting materials. | Solution-Phase |

Influence of 2-Substituted Prolines on Peptide Secondary Structures

The substitution at the Cα position of the proline ring fundamentally alters the conformational landscape of a peptide. The isopropyl group in this compound exerts significant steric control over the backbone dihedral angles (Φ, Ψ) and the puckering of the pyrrolidine (B122466) ring, thereby stabilizing specific secondary structures. nih.gov

Proline's unique cyclic structure restricts the backbone, making it a common residue in β-turns—structures that reverse the direction of the polypeptide chain. The bulky Cα substituent in this compound can further enforce the specific turn geometry required.

More significantly, proline-rich sequences can adopt two distinct helical structures: the right-handed polyproline I (PPI) helix, which features all cis peptide bonds, and the more common left-handed polyproline II (PPII) helix, which has all trans peptide bonds. nih.govwikipedia.org The PPII helix is an important extended conformation found in numerous structural and signaling proteins. nih.gov The steric interactions introduced by a 2-substituent can strongly influence the cis/trans equilibrium of the preceding peptide bond. The bulky isopropyl group creates a steric clash that can favor the trans conformation, thereby promoting the formation of a stable PPII helix.

| Helix Type | Handedness | Peptide Bond | Typical Dihedral Angles (Φ, Ψ, ω) | Favored by |

| Polyproline I (PPI) | Right-handed | cis | (-75°, +160°, 0°) | Polar organic solvents |

| Polyproline II (PPII) | Left-handed | trans | (-75°, +145°, 180°) | Aqueous solutions; steric hindrance |

A primary goal in peptide engineering is to reduce conformational flexibility. nih.gov Linear peptides often exist as an ensemble of rapidly interconverting shapes in solution, which is entropically unfavorable for binding to a specific biological target. By incorporating residues like this compound, the number of accessible low-energy conformations is drastically reduced. The Cα-isopropyl group restricts the rotation around the N-Cα (Φ) and Cα-C (Ψ) bonds, effectively locking the peptide backbone into a more defined, rigid structure. This pre-organization of the peptide into a bioactive conformation can lead to a significant increase in binding affinity and biological activity.

Design of Conformationally Constrained Peptides and Peptidomimetics

The ability of this compound to induce a rigid, predictable structure makes it an invaluable building block in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved properties like stability and oral bioavailability. nih.gov

In rational drug design, scientists aim to create molecules that fit perfectly into the binding pocket of a target protein or receptor. nih.gov By using conformationally constrained amino acids, it is possible to build a peptide scaffold that presents key side chains in the precise orientation required for high-affinity binding. For example, incorporating this compound can stabilize a β-turn or a helical motif that mimics the structure of a loop region on a protein involved in a protein-protein interaction. ictp.itnih.gov This strategy is employed to develop inhibitors of enzymes or antagonists of receptors, where a rigid conformation enhances selectivity and potency.

Proline Editing and other Post-Synthetic Modification Strategies for Peptide Functionalization

Proline Editing: "Proline editing" is a sophisticated, divergent strategy for generating peptide diversity. nih.gov This technique typically involves synthesizing a peptide with a precursor residue, such as 4-hydroxyproline (B1632879) (Hyp), already incorporated into the sequence. After the full peptide is assembled on the solid support, the hydroxyl group of the Hyp residue is chemically modified through a series of reactions (e.g., Mitsunobu reaction, oxidation, substitution) to create a wide array of different 4-substituted proline analogs. acs.org This method allows for the creation of a library of conformationally diverse peptides from a single, common precursor peptide. While this technique focuses on modification at the 4-position, it highlights the principle of post-synthetic modification to tune peptide structure and function.

Enzymatic and Biotransformation Studies Involving D Proline and Derivatives Non Clinical Focus

Investigations into Pathways for D-Proline Catabolism in Microorganisms

The breakdown of D-proline in microorganisms is a critical metabolic process that allows these organisms to utilize D-proline as a source of carbon and nitrogen. nih.govnih.gov Extensive research, particularly in the soil bacterium Sinorhizobium meliloti, has elucidated a specific catabolic pathway. nih.govnih.gov

In S. meliloti, the catabolism of D-proline is intricately linked to the hyp gene cluster, which is also responsible for the breakdown of hydroxyproline (B1673980). nih.govnih.gov The process begins with the transport of D-proline into the bacterial cell, a function mediated by the HypMNPQ transporter system. nih.gov Once inside the cytoplasm, the enzyme HypO, a D-amino acid dehydrogenase, catalyzes the conversion of D-proline into Δ¹-pyrroline-2-carboxylate (P2C). nih.govnih.gov Subsequently, the previously uncharacterized protein HypS, an NADPH-dependent reductase, reduces P2C to L-proline. nih.gov This conversion is significant as it allows D-proline to be funneled into the central metabolic pathways that utilize L-proline. The resulting L-proline can then be catabolized to glutamate by the bifunctional enzyme PutA, which possesses both proline dehydrogenase and Δ¹-pyrroline-5-carboxylate dehydrogenase activities. asm.org This pathway highlights the enzymatic machinery that enables microorganisms to utilize D-proline, underscoring its role in microbial nutrition and metabolism. nih.govnih.gov

**Table 1: Key Enzymes and Genes in D-Proline Catabolism in *Sinorhizobium meliloti***

| Gene | Protein | Function in D-Proline Catabolism |

|---|---|---|

| hypM, hypN, hypP, hypQ | HypMNPQ transporter | Uptake of D-proline into the cell. nih.gov |

| hypO | HypO (D-amino acid dehydrogenase) | Converts D-proline to Δ¹-pyrroline-2-carboxylate (P2C). nih.govnih.gov |

| hypS | HypS (Pyrroline-2-carboxylate reductase) | Reduces P2C to L-proline. nih.gov |

| putA | PutA | Catabolizes L-proline to glutamate. asm.org |

Applications of Biotransformation in the Synthesis of Proline Derivatives

Biotransformation, utilizing whole cells or isolated enzymes, presents a powerful and environmentally friendly approach for the synthesis of chiral proline derivatives, which are valuable building blocks in the pharmaceutical and chemical industries. researchgate.netrsc.orgpharmasalmanac.com Enzymes offer high regio- and enantioselectivity, often operating under mild conditions, which is a significant advantage over traditional chemical synthesis. pharmasalmanac.comwhiterose.ac.uk

One key application of biotransformation is in the production of hydroxyprolines. For instance, 2-oxoglutarate-dependent oxygenases (2OGDOs) are a class of enzymes that can hydroxylate free amino acids with high specificity. whiterose.ac.uk Proline hydroxylases, such as those from Dactylsporangium sp. (trans-4-proline hydroxylase), Streptomyces sp. (cis-3-proline-hydroxylase), and Mesorhizobium loti (cis-4-proline-hydroxylase), have been cloned, expressed, and utilized for the synthesis of specific hydroxyproline isomers. whiterose.ac.uk These enzymes require only molecular oxygen, Fe(II), and 2-oxoglutarate for their catalytic activity, making them attractive for biocatalytic processes. whiterose.ac.uk

The synthesis of other proline analogs also benefits from enzymatic methods. For example, L-proline has been used as a catalyst in the synthesis of 2-amino-3-cyanopyridine derivatives in aqueous conditions, showcasing its role as an "enzyme mimic" in organic synthesis. researchgate.net Furthermore, proline-based amino boronic acid derivatives have been synthesized and shown to be efficient catalysts in asymmetric aldol (B89426) reactions. researchgate.net

Table 2: Examples of Biotransformation in the Synthesis of Proline Derivatives

| Enzyme/Catalyst | Substrate | Product | Application/Significance |

|---|---|---|---|

| trans-4-proline hydroxylase (Dactylsporangium sp.) | L-proline | trans-4-hydroxy-L-proline | Synthesis of a key component of collagen and a valuable chiral building block. whiterose.ac.uknih.gov |

| cis-3-proline-hydroxylase (Streptomyces sp.) | L-proline | cis-3-hydroxy-L-proline | Production of a specific hydroxyproline isomer for pharmaceutical synthesis. whiterose.ac.uk |

| cis-4-proline-hydroxylase (Mesorhizobium loti) | L-proline | cis-4-hydroxy-L-proline | Synthesis of a potent inhibitor of cell growth with potential antitumor activity. whiterose.ac.uknih.gov |

| L-proline | Benzaldehyde, Acetophenone, Malononitrile, Ammonium acetate | 2-amino-3-cyanopyridine derivatives | Acts as an organocatalyst in multi-component reactions. researchgate.net |

| Homoboroproline (proline-based amino boronic acid) | Aldehydes and enamines | Aldol products | Efficient catalyst for asymmetric aldol reactions. researchgate.net |

Studies on Enzymatic Interactions and Mechanisms of Proline-Related Enzymes in Non-Human Systems

The study of proline-related enzymes in non-human systems, particularly microorganisms, has provided fundamental insights into their catalytic mechanisms and interactions. Two of the most extensively studied enzymes are proline racemase and proline dehydrogenase.

Proline Racemase (EC 5.1.1.4) catalyzes the interconversion of L-proline and D-proline. wikipedia.org This enzyme is found in various bacteria, such as Clostridium sticklandii, and in parasites like Trypanosoma cruzi. wikipedia.orgnih.gov The catalytic mechanism of proline racemase is pyridoxal-phosphate-independent and involves two cysteine residues in the active site that act as general bases. wikipedia.orgpnas.org One cysteine abstracts a proton from the α-carbon of one proline enantiomer, and the other cysteine donates a proton to the opposite face of the resulting planar carbanionic intermediate, leading to the formation of the other enantiomer. wikipedia.orgpnas.org Proline racemase is competitively inhibited by pyrrole-2-carboxylic acid (P2C), a transition state analog that mimics the planar intermediate of the reaction. wikipedia.org

Proline Dehydrogenase (PRODH; EC 1.5.5.2) , also known as proline oxidase, is a flavin-dependent enzyme that catalyzes the first step in the catabolism of L-proline to Δ¹-pyrroline-5-carboxylate (P5C). wikipedia.orgnih.gov This enzyme is located in the inner mitochondrial membrane in eukaryotes and is membrane-associated in many bacteria. wikipedia.orgnih.gov The electrons from the oxidation of proline are transferred to FAD to form FADH₂, which can then be passed to the electron transport chain, linking proline catabolism to energy production. wikipedia.orgnih.gov In some bacteria, PRODH activity is part of a bifunctional or trifunctional protein called Proline Utilization A (PutA), which also contains a P5C dehydrogenase domain and, in some cases, a DNA-binding domain for regulatory purposes. wikipedia.orgnih.gov

Table 3: Characteristics of Key Proline-Related Enzymes in Non-Human Systems

| Enzyme | EC Number | Function | Organism(s) of Study | Catalytic Mechanism Highlights | Inhibitors |

|---|---|---|---|---|---|

| Proline Racemase | 5.1.1.4 | Interconversion of L-proline and D-proline. wikipedia.org | Clostridium sticklandii, Trypanosoma cruzi wikipedia.orgnih.gov | Two-base mechanism involving two active site cysteine residues. wikipedia.orgpnas.org | Pyrrole-2-carboxylic acid (P2C). wikipedia.org |

| Proline Dehydrogenase (PRODH) | 1.5.5.2 | Oxidation of L-proline to Δ¹-pyrroline-5-carboxylate (P5C). wikipedia.orgnih.gov | Bacteria (e.g., E. coli), Eukaryotes (e.g., Arabidopsis) wikipedia.orgnih.gov | FAD-dependent oxidation; electrons transferred to the electron transport chain. wikipedia.orgnih.gov | Not specified in provided context. |

| Hydroxyproline Epimerase (HypE) | N/A | Epimerization of hydroxyproline. nih.govscispace.com | Pathogenic bacteria | Similar mechanism to proline racemase. scispace.com | Not specified in provided context. |

| D-proline Reductase | 1.21.4.1 | Reductive cleavage of D-proline to 5-aminopentanoate. nih.gov | Clostridium sticklandii, Clostridioides difficile nih.govasm.org | Selenoenzyme-catalyzed reaction. nih.govasm.org | Not specified in provided context. |

Q & A

Q. What computational tools are recommended for predicting the metabolic fate of this compound in vivo?

- Methodological Answer : Use ADMET predictors (e.g., SwissADME, pkCSM) to estimate bioavailability and cytochrome P450 interactions. Validate with in vitro hepatocyte assays and LC-MS/MS metabolite profiling. Share computational parameters (e.g., force fields, solvation models) to ensure reproducibility .

Methodological and Ethical Considerations

- Literature Review : Prioritize peer-reviewed journals indexed in PubMed/Scopus. Exclude preprints and non-indexed sources. Use Boolean operators (e.g., "this compound AND enantioselectivity NOT industrial") to refine searches .

- Data Sharing : Deposit raw spectra, crystallographic data, and computational outputs in repositories like Zenodo or ChemRxiv. Cite these in publications to enhance transparency .

- Ethical Compliance : For in vivo studies, obtain IACUC approval (protocol number, date) and adhere to ARRIVE guidelines. Declare conflicts of interest (e.g., funding from catalysis consortiums) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.